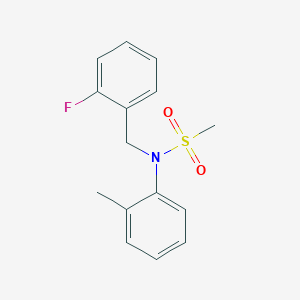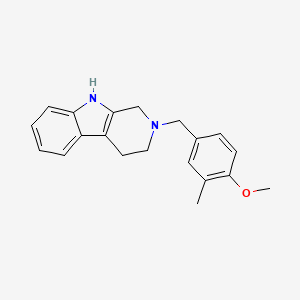![molecular formula C13H11FN2O2S B5870287 N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)
N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide, commonly known as FSBA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based reagent that is used to modify proteins and peptides by introducing a sulfonyl fluoride group to reactive amino acids. The modification of proteins and peptides with FSBA has been shown to have a range of applications in biochemical and physiological research.
作用機序
The mechanism of action of FSBA involves the reaction of the sulfonyl fluoride group with the amino group of reactive amino acids in proteins and peptides. The reaction results in the formation of a covalent bond between the sulfonyl fluoride group and the amino acid, which introduces a new functional group to the protein or peptide. The modification of proteins and peptides with FSBA can have a range of effects on their biochemical and physiological properties.
Biochemical and Physiological Effects:
The modification of proteins and peptides with FSBA can have a range of biochemical and physiological effects. The introduction of a sulfonyl fluoride group to reactive amino acids can alter the charge and reactivity of the modified protein or peptide. This can have effects on enzyme activity, protein stability, and protein-protein interactions. The modification of proteins and peptides with FSBA can also be used to introduce new functional groups, which can be used for a range of applications.
実験室実験の利点と制限
One of the main advantages of using FSBA in lab experiments is its simplicity and ease of use. The synthesis of FSBA is relatively simple, and the compound can be obtained in high yields. The modification of proteins and peptides with FSBA is also a relatively simple process, which can be carried out under mild conditions. One of the main limitations of using FSBA is its specificity. FSBA can only modify reactive amino acids, which limits its applicability to certain proteins and peptides.
将来の方向性
There are many potential future directions for the use of FSBA in scientific research. One potential direction is the development of new protein modification reagents that can introduce a wider range of functional groups to proteins and peptides. Another potential direction is the development of new applications for FSBA-modified proteins and peptides, such as in drug discovery or biotechnology. Overall, the use of FSBA in scientific research has shown great promise, and it is likely to continue to be an important tool for protein modification and analysis in the future.
合成法
The synthesis of FSBA involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminobenzonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl isocyanate, which then reacts with the amino group of the benzene ring to form FSBA. The synthesis of FSBA is a relatively simple and straightforward process, and the compound can be obtained in high yields.
科学的研究の応用
FSBA has been widely used in scientific research as a protein modification reagent. It has been used to introduce a sulfonyl fluoride group to reactive amino acids in proteins and peptides, which can then be used for a range of applications. One of the most common applications of FSBA is in the study of enzyme mechanisms. FSBA can be used to label the active site of an enzyme, which allows for the identification of the amino acids involved in catalysis. FSBA has also been used in the study of protein-protein interactions, where it can be used to crosslink proteins and identify interacting domains.
特性
IUPAC Name |
N'-(4-fluorophenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGKWUHNBLQDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

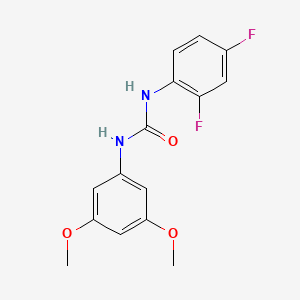
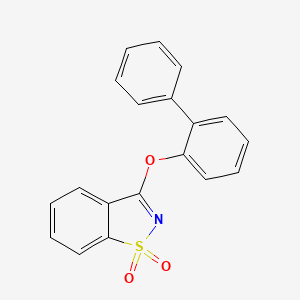
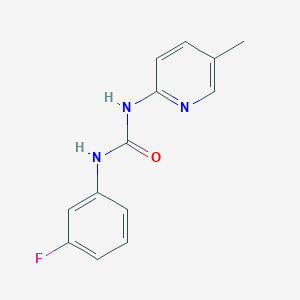
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)

![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
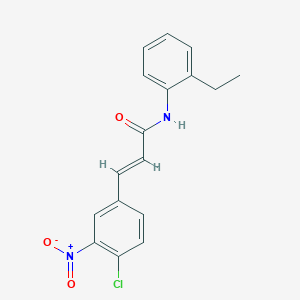

![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)
![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)
